N-[3-(trifluoromethyl)benzyl]urea - 296277-59-3

N-[3-(trifluoromethyl)benzyl]urea

Catalog Number: EVT-2942971
CAS Number: 296277-59-3
Molecular Formula: C9H9F3N2O
Molecular Weight: 218.179
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of N-[3-(trifluoromethyl)benzyl]urea can be achieved through different synthetic routes. A common approach involves the reaction of 3-(trifluoromethyl)benzylamine with a carbonyl source, such as phosgene, triphosgene, or a carbamoyl chloride. []

Example:

One-pot synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-(4-methylphenyl) urea: [] This method utilizes 4-chloro-3-trifluoromethyl-aniline, triphosgene, and 4-methylaniline as starting materials.

Optimization:

Various parameters, such as the ratio of starting materials, the sequence of reagent addition, and the reaction temperature, can be optimized to achieve the desired yield and purity of N-[3-(trifluoromethyl)benzyl]urea. []

Molecular Structure Analysis
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the connectivity of atoms and the chemical environment of nuclei. [, , , , , ]
  • Infrared (IR) spectroscopy: Reveals the functional groups present in the molecule based on their characteristic vibrational frequencies. [, , , , ]
  • Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound. [, , , ]
  • X-ray crystallography can be employed to determine the three-dimensional structure of N-[3-(trifluoromethyl)benzyl]urea in its crystalline state. This technique provides information about bond lengths, bond angles, and intermolecular interactions, which can be crucial for understanding its physicochemical properties and potential biological activities. []

Specific Examples:

  • Synthesis of benzyl 4-(2-fluoro-4-(trifluoromethyl)phenyl)-2,6,6-trimethyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: [] This synthesis involved multiple steps including an annulation reaction to form the 1,4-dihydropyridine ring.

Specific Examples:

  • Substance P Antagonists: [, ] These derivatives are thought to bind to the NK1 receptor and block the action of Substance P, a neuropeptide involved in pain transmission. The trifluoromethyl group plays a role in enhancing potency and oral bioavailability.
  • Transient Receptor Potential Type V1 Receptor Antagonists: [, ] These antagonists act by binding to the TRPV1 receptor, preventing its activation by stimuli like capsaicin, heat, and acid. The mechanism of action involves competitive antagonism at the receptor site.

Anti-Obesity Agents:

  • A study explored novel urea and guanidine-based derivatives for treating obesity-related hepatic steatosis. Compound N-(1-(4-(3-(2-chloroethyl)ureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide exhibited promising results in reducing body weight, liver weight, and improving serum lipid profiles in mice models. []

Substance P Antagonists:

  • Research on potent NK1 receptor antagonists led to the development of N-[3,5-bis(trifluoromethyl)benzyl]-7,8-dihydro-N,7-dimethyl-8-oxo-5-(substituted phenyl)-6-pyrido[3,4-b]pyridinecarboxamides, showcasing exceptional antagonist activity in both in vitro and in vivo studies. [, ]

Anticancer Agents:

  • Synthesis and evaluation of diaryl urea derivatives containing pyridine moieties as potential anticancer agents demonstrated promising results. Several compounds exhibited significant anticancer activity against the MCF-7 cell line. []
  • Another study focused on benzyl urea analogues of sorafenib, a known anticancer drug. The synthesized compounds showed inhibitory activity against various cancer cell lines, with some exhibiting improved solubility compared to sorafenib. []

Anti-Staphylococcal and Anti-Biofilm Agents:

  • Research revealed the anti-staphylococcal and anti-biofilm properties of MMV665807 {5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide}. This compound effectively killed Staphylococcus aureus biofilms and showed potential as a structural basis for developing novel treatments against staphylococcal biofilm-related infections. []
  • A-425619 [1-Isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea] was identified as a potent and selective TRPV1 receptor antagonist. It effectively blocked TRPV1 activation in various experimental settings, highlighting its potential as a therapeutic agent for pain management. [, ]

Pesticidal Agents:

  • Novel pyridylpyrazole amide compounds containing benzothiazole, thiourea, and urea moieties were synthesized and assessed for their pesticidal properties. Certain compounds displayed promising insecticidal and fungicidal activities, warranting further investigation as potential pesticidal agents. []

N-(1-(4-(3-(2-chloroethyl)ureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl) benzamide (7i)

  • Compound Description: This compound demonstrated potent regulation of leptin expression in 3T3-L1 adipocytes. In a study involving diet-induced obese mice, 7i significantly reduced body weight and liver weight, improved serum lipid profiles (triglyceride, total cholesterol, LDL-c, HDL-c), and positively influenced adiponectin and leptin levels. Histological analyses confirmed its ability to reduce fat deposition in the liver and limit adipocyte size, highlighting its potential for treating obesity-related fatty liver disease. []

N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea

  • Compound Description: This compound is a significant urea-based herbicide. Its crystal structure reveals stabilization through intramolecular (C—H⋯O) and intermolecular (N—H⋯O) hydrogen bonds, creating a distinct packing motif. The fluorine atoms exhibit disorder in the crystal lattice. []

5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807)

  • Compound Description: This compound showed potent bactericidal activity against Staphylococcus aureus biofilms, outperforming conventional antibiotics. It effectively killed S. aureus biofilms at concentrations lower than those causing cytotoxicity in human cells. This compound holds promise as a potential treatment option for staphylococcal biofilm-related infections. []

N-(3,5-Bis(trifluoromethyl)benzyl)stearamide

  • Compound Description: This compound was synthesized through a direct amidation reaction between stearic acid and 3,5-bis(trifluoromethyl)benzylamine. The synthesis was notable for its efficiency and lack of reliance on metals or catalysts. Characterization of this amide was performed using various spectroscopic techniques (IR, UV–Vis, NMR, mass spectrometry) and elemental analysis. Additionally, its molecular properties, including electrostatic potential, quantum descriptors, and vibrational frequencies, were investigated using density functional theory (DFT) calculations. []

4-phenyl-3-isoquinolone-N-benzylcarboxamides

  • Compound Description: This class of compounds showed strong antagonist activity against the substance P receptor (NK1). Further structural optimization led to developing 5-phenyl-6-pyrido[3,4-b]pyridine-N-benzylcarboxamides, which exhibited even greater potency and desirable oral bioavailability. These findings highlight their potential as therapeutic agents targeting the NK1 receptor. []

N-[3,5-bis(trifluoromethyl)benzyl]-7,8-dihydro-N,7-dimethyl-8-oxo-5- (substituted phenyl)-6-pyrido[3,4-b]pyridinecarboxamides

  • Compound Description: This specific group of compounds emerged as potent antagonists of the NK1 receptor (substance P). They demonstrated exceptional in vitro and in vivo activity, with some derivatives exhibiting impressive oral bioavailability. This class holds significant promise for developing effective treatments for conditions involving the NK1 receptor. []

N-[3,5-Bis(trifluoromethyl)benzyl]-N-methylcarbamoyl heterocycles

  • Compound Description: This series of compounds, encompassing various heterocyclic modifications, was synthesized and evaluated for their NK1 receptor antagonistic activity. Structure-activity relationship studies revealed that six-membered heterocycles were preferable for optimal potency. []

1-Isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea (A-425619)

  • Compound Description: This compound is a potent and selective transient receptor potential vanilloid 1 (TRPV1) antagonist. It effectively blocks TRPV1 activation by various stimuli, including capsaicin, heat, and endogenous agonists like anandamide. Its high selectivity and potency make it a promising candidate for developing novel analgesics for inflammatory and neuropathic pain. [, ]
  • Compound Description: This compound acts as a potent RAF kinase inhibitor and shows potential as an anti-cancer agent by disrupting the RAF/MEK/ERK signaling pathway, which plays a crucial role in regulating cell growth and survival. []

N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-methylphenyl)urea

  • Compound Description: This compound was efficiently synthesized using a one-pot method involving 4-chloro-3-trifluoromethylaniline, triphosgene, and 4-methylaniline. The optimized reaction conditions maximized yield and product purity, confirmed by various analytical techniques. []

3-chloro-1-(3-chloropyridin-2-yl)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide (3b)

  • Compound Description: This compound exhibits noteworthy insecticidal activity, particularly against the diamondback moth, with potency comparable to or exceeding that of the commercial insecticide triflumuron. Additionally, it demonstrates promising fungicidal activity against various fungal species, making it a valuable lead compound for developing novel pesticides. []
  • Compound Description: This compound exhibits potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2) kinase. It holds promise as a potential therapeutic agent for treating VEGFR-2-mediated diseases, particularly in the context of cancer, by inhibiting angiogenesis and tumor growth. []

Properties

CAS Number

296277-59-3

Product Name

N-[3-(trifluoromethyl)benzyl]urea

IUPAC Name

[3-(trifluoromethyl)phenyl]methylurea

Molecular Formula

C9H9F3N2O

Molecular Weight

218.179

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)7-3-1-2-6(4-7)5-14-8(13)15/h1-4H,5H2,(H3,13,14,15)

InChI Key

YIKZWHBLEGFJAG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.